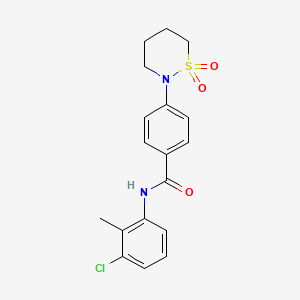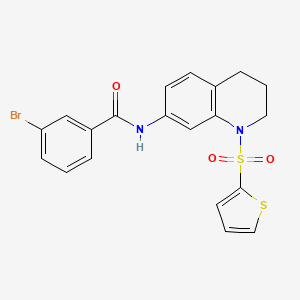
3-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound with applications in various fields, including medicinal chemistry and industrial synthesis. Its structure features a bromo-substituted benzamide linked to a thiophene-sulfonylated tetrahydroquinoline, which confers unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactions:
Formation of the tetrahydroquinoline ring: : Starting from aniline derivatives, the tetrahydroquinoline ring can be constructed through Povarov reactions or Friedländer synthesis.
Sulfonylation: : The thiophene group is introduced via sulfonylation, using reagents like thiophene-2-sulfonyl chloride.
Bromination: : The bromine atom is introduced through electrophilic bromination, using N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid.
Coupling with benzamide: : The final step involves coupling the tetrahydroquinoline derivative with 3-bromobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial-scale production may adapt these laboratory methods, focusing on optimizing reaction conditions for higher yields and purity. This includes using continuous flow reactors, alternative solvents, and catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide undergoes several types of chemical reactions:
Oxidation and reduction: : It can be oxidized or reduced at various points in its structure, affecting its reactivity.
Substitution: : Electrophilic and nucleophilic substitution reactions, particularly at the bromo and sulfonyl groups.
Condensation: : It participates in condensation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents include N-bromosuccinimide for bromination, thiophene-2-sulfonyl chloride for sulfonylation, and various acids or bases to facilitate coupling reactions. Typical conditions involve room temperature to moderate heating, and inert atmospheres to prevent unwanted side reactions.
Major Products
These reactions yield products such as brominated tetrahydroquinolines, sulfonylated derivatives, and coupled benzamides, each with specific applications based on their functional groups.
Scientific Research Applications
3-Bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide finds use in various research domains:
Chemistry: : As a building block in organic synthesis, particularly for creating heterocyclic compounds.
Biology: : Investigated for its potential as a molecular probe or enzyme inhibitor due to its unique structural features.
Industry: : Used in the synthesis of advanced materials and as a precursor for more complex chemical entities.
Mechanism of Action
The compound's mechanism of action involves its interactions with molecular targets such as enzymes or receptors. The bromo and sulfonyl groups can engage in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing the compound's binding affinity and specificity.
Comparison with Similar Compounds
Compared to other benzamide derivatives or sulfonylated quinolines, 3-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide stands out due to its combined structural features. Similar compounds include:
N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
3-Bromo-N-(1-(thiophen-2-yl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
N-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acrylamide
This compound's unique combination of functional groups makes it particularly useful in specialized applications, such as selective biological targeting or creating novel synthetic pathways.
Feel free to let me know if there's anything else you need!
Properties
IUPAC Name |
3-bromo-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S2/c21-16-6-1-4-15(12-16)20(24)22-17-9-8-14-5-2-10-23(18(14)13-17)28(25,26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIOUJVEXGGZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-propylacetamide](/img/structure/B2819268.png)

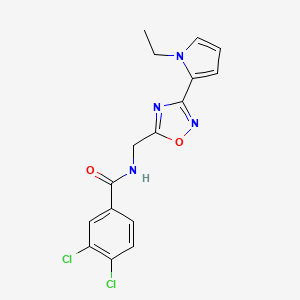
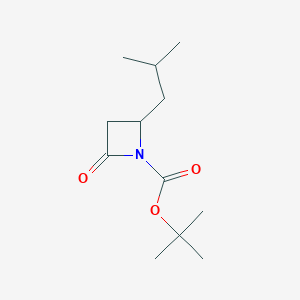
![2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2819273.png)
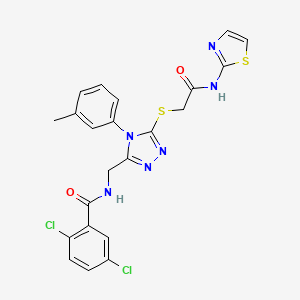


![N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2819279.png)

![2-chloro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide](/img/structure/B2819282.png)


